Structural Uniqueness: (E)-Pent-2-en-1-imine Backbone vs. Common Saturated or Ketimine Analogs
(1E)-N-Benzylpent-2-en-1-imine is the only commercially catalogued N-benzyl imine featuring a conjugated (E)-pent-2-en-1-imine backbone . The closest structurally indexed analog—(2E)-4-methyl-N-phenylpent-4-en-2-imine (CAS 877168-38-2)—differs in both the N-substituent (phenyl vs. benzyl) and the alkenyl substitution pattern (4-methyl vs. unsubstituted pentenyl) . No direct comparative reactivity data exist for this pair. The documented scope of N-benzyl imine reactivity in radical dehydrocoupling chemistry shows that even minor changes in imine structure (e.g., 4-Me vs. 4-OMe vs. 4-Cl substitution on the N-benzyl ring) produce product yields varying from 26% to 88% [1]. This class-level variability underscores that the unique (E)-pent-2-en-1-imine architecture of the target compound cannot be assumed to behave identically to any other N-benzyl imine. Importantly, the conjugated alkene in the target imine introduces a potential site for 1,4-addition, radical trapping, or cycloaddition chemistry that is structurally excluded in saturated N-benzylamine derivatives.
| Evidence Dimension | Structural topology and site-specific reactivity potential |
|---|---|
| Target Compound Data | (E)-N-Benzylpent-2-en-1-imine: conjugated C=C–C=N system; three potential reactive centers (imine carbon, β-alkenyl carbon, benzylic N-methylene) |
| Comparator Or Baseline | Closest indexed analog: (2E)-4-methyl-N-phenylpent-4-en-2-imine (CAS 877168-38-2) and saturated N-benzylamine derivatives |
| Quantified Difference | No direct quantitative comparison data available. Qualitative structural differentiation: N-benzyl vs. N-phenyl substitution; unsubstituted pentenyl chain vs. 4-methyl pentenyl; (E)-imine geometry identical |
| Conditions | Structural comparison based on InChI, molecular formula, and CAS indexing data |
Why This Matters
The unique conjugated imine-alkene architecture offers synthetic handles (e.g., 1,2- vs. 1,4-addition, Diels-Alder cycloaddition, ene reactions) that are absent in saturated N-benzyl imines, making this compound a non-substitutable building block for diversity-oriented synthesis if these reactivities are required.
- [1] Liu, Z.; Li, M.; Deng, G.; Wei, W.; Feng, P.; Zi, Q.; Li, T.; Zhang, H.; Yang, X.; Walsh, P. J. Transition-metal-free C(sp³)–H/C(sp³)–H dehydrogenative coupling of saturated heterocycles with N-benzyl imines. Chem. Sci. 2020, 11, 7619–7625. DOI: 10.1039/D0SC00031K. View Source
